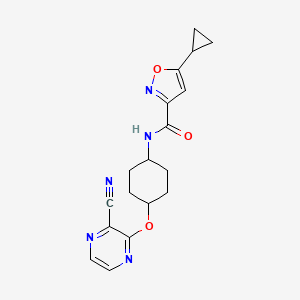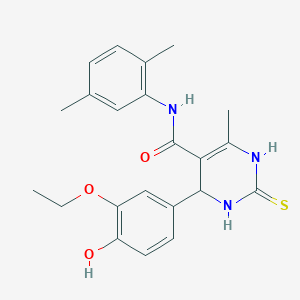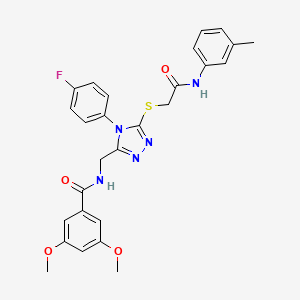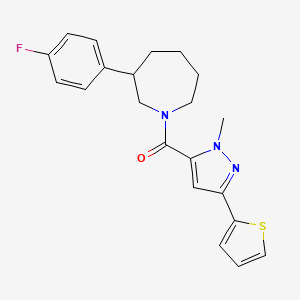
(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone represents a unique chemical structure with potential applications in multiple scientific fields. With a complex molecular composition, this compound features both fluorophenyl and thiophenyl groups, contributing to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone generally involves several steps:
Formation of the Azepane Ring: : The synthesis begins with the preparation of the azepane ring, typically through a ring-closing reaction involving a diamine and a suitable alkylating agent under controlled temperature and pressure conditions.
Introduction of the Fluorophenyl Group: : A 4-fluorophenyl derivative is then introduced using an appropriate coupling reaction, such as Suzuki or Stille coupling, with palladium catalysts commonly employed to facilitate the process.
Attachment of the Pyrazole Moiety: : The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization. This intermediate is then coupled to the thiophene group using a similar palladium-catalyzed reaction.
Final Assembly: : The final structure is achieved by coupling the synthesized intermediates under mild conditions, often utilizing transition metal catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis might be utilized to maintain efficiency and consistency. This involves:
Flow Reactors: : Utilization of flow reactors to maintain reaction conditions and improve yields.
Automation: : Automation of reagent addition and product extraction to minimize human error and increase throughput.
Quality Control: : Rigorous quality control measures, including chromatography and spectroscopy, to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may target the carbonyl group in the methanone linkage, with reagents such as sodium borohydride or lithium aluminum hydride being commonly used.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the phenyl and pyrazole rings, with halogenation or nitration agents.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Halogenation reagents (chlorine, bromine), nitration reagents (nitric acid, sulfuric acid).
Major Products
Oxidation: : Oxidized derivatives with hydroxyl or ketone functionalities.
Reduction: : Reduced alcohol or amine derivatives.
Substitution: : Various halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Biology
The compound's biological activity is of interest for developing novel pharmaceuticals, especially in targeting specific enzymes or receptors involved in disease pathways.
Medicine
Industry
In industrial applications, this compound may be used in developing advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophene groups are crucial for binding interactions, while the azepane and pyrazole moieties facilitate conformational stability and specificity. The molecular pathways involved often include enzyme inhibition or receptor modulation, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-(4-Chlorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
(3-(4-Bromophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone provides unique electronic properties, enhancing its reactivity and specificity in various chemical and biological contexts. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits distinct behavior in terms of reactivity, potency, and selectivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-24-19(13-18(23-24)20-6-4-12-27-20)21(26)25-11-3-2-5-16(14-25)15-7-9-17(22)10-8-15/h4,6-10,12-13,16H,2-3,5,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWBCUYMKMUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)
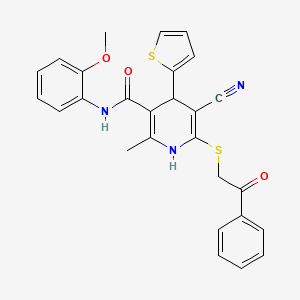
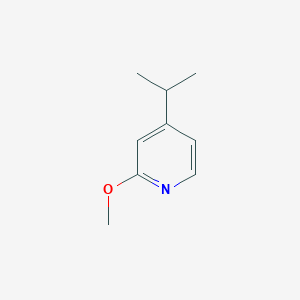
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)
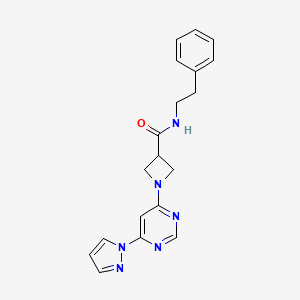

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)
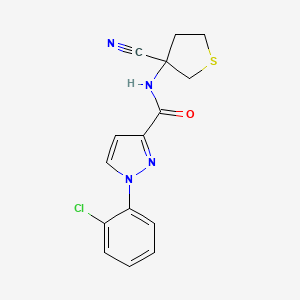
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)
